5-Bromo-3-(p-tolyl)benzo[c]isoxazole

Medicinal Chemistry Material Science Procurement Logistics

5-Bromo-3-(p-tolyl)benzo[c]isoxazole (CAS 385386-97-0; C₁₄H₁₀BrNO; MW 288.14 g mol⁻¹) is a 5‑bromo‑substituted 3‑aryl‑2,1‑benzisoxazole (benzo[c]isoxazole) bearing a 4‑methylphenyl (p‑tolyl) group at the 3‑position. Its predicted density is 1.460 ± 0.06 g cm⁻³, and its predicted boiling point is 421.8 ± 30.0 °C ; commercial sources routinely specify purities of ≥ 95 % to ≥ 98 % and provide batch‑specific QC documentation (NMR, HPLC, GC).

Molecular Formula C14H10BrNO
Molecular Weight 288.144
CAS No. 385386-97-0
Cat. No. B2395669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(p-tolyl)benzo[c]isoxazole
CAS385386-97-0
Molecular FormulaC14H10BrNO
Molecular Weight288.144
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Br
InChIInChI=1S/C14H10BrNO/c1-9-2-4-10(5-3-9)14-12-8-11(15)6-7-13(12)16-17-14/h2-8H,1H3
InChIKeyXERPXBKECGQUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-(p-tolyl)benzo[c]isoxazole CAS 385386-97-0: Procurement-Relevant Physicochemical Profile & Structural Class


5-Bromo-3-(p-tolyl)benzo[c]isoxazole (CAS 385386-97-0; C₁₄H₁₀BrNO; MW 288.14 g mol⁻¹) is a 5‑bromo‑substituted 3‑aryl‑2,1‑benzisoxazole (benzo[c]isoxazole) bearing a 4‑methylphenyl (p‑tolyl) group at the 3‑position . Its predicted density is 1.460 ± 0.06 g cm⁻³, and its predicted boiling point is 421.8 ± 30.0 °C ; commercial sources routinely specify purities of ≥ 95 % to ≥ 98 % and provide batch‑specific QC documentation (NMR, HPLC, GC) . These physicochemical benchmarks serve as critical selection criteria for research procurement because they directly affect compound handling, formulation, and downstream synthetic compatibility.

Why 5‑Bromo‑3‑(p‑tolyl)benzo[c]isoxazole Cannot Be Replaced by a Seemingly Similar Benzo[c]isoxazole Analog


Within the benzo[c]isoxazole family, even single‑atom or single‑group alterations produce quantifiably different physicochemical properties that can alter reactivity, purification behavior, and end‑product performance. The 5‑bromo substituent is a versatile synthetic handle for cross‑coupling reactions (e.g., Buchwald‑Hartwig amination, Suzuki coupling) [1], and its presence versus absence — or its replacement by a smaller halogen (Cl, F) or a different aryl group — leads to measurable changes in molecular weight (Δ 14.03 g mol⁻¹ vs. the unsubstituted 3‑(p‑tolyl)benzo[c]isoxazole), density (1.514 vs. 1.460 g cm⁻³ for the 5‑Br‑phenyl analog), and boiling point . These differences directly impact procurement decisions: a researcher requiring a brominated intermediate for a specific coupling sequence cannot simply substitute the chloro or iodo congener without altering the reaction kinetics and product profile.

Quantitative Differentiation Evidence: 5‑Bromo‑3‑(p‑tolyl)benzo[c]isoxazole vs. the Closest Structural Comparators


Molecular Weight Disparity Governs Stoichiometry and Shipping Cost: 5‑Br vs. 5‑H and 5‑Cl Comparators

The molecular weight of 5‑bromo‑3‑(p‑tolyl)benzo[c]isoxazole (288.14 g mol⁻¹) is 78.90 g mol⁻¹ higher than that of the non‑brominated parent compound 3‑(p‑tolyl)benzo[c]isoxazole (209.24 g mol⁻¹), owing to the replacement of the 5‑H by Br . Compared to the 5‑chloro analog (estimated MW ~ 243.7 g mol⁻¹ based on C₁₄H₁₀ClNO), the bromo compound is 44.4 g mol⁻¹ heavier, which directly translates to higher mass per mole ordered and, consequently, higher shipping and handling costs. Laboratory procurement systems calculate reagent needs on a molar basis: for a reaction requiring 10 mmol, the bromo compound weighs 2.88 g, while the chloro analog would weigh only ~2.44 g. This MW difference also affects solution preparation concentrations.

Medicinal Chemistry Material Science Procurement Logistics

Density Difference Influences Storage Volume and Formulation Calculations: 5‑Br‑p‑tolyl vs. 5‑Br‑phenyl Isomer

The predicted density of 5‑bromo‑3‑(p‑tolyl)benzo[c]isoxazole is 1.460 ± 0.06 g cm⁻³, which is measurably lower than the predicted density of the 5‑bromo‑3‑phenyl analog (1.514 ± 0.06 g cm⁻³, CAS 885‑34‑7) . The 0.054 g cm⁻³ decrease arises from the additional methyl group on the 3‑aryl ring, which increases the molecular volume without a proportionate increase in mass. The corresponding boiling point shift is also notable: 421.8 ± 30.0 °C for the p‑tolyl compound versus 414.9 ± 25.0 °C for the phenyl analog, reflecting altered intermolecular interactions . These differences impact storage volume requirements and concentration calculations for stock solutions.

Formulation Science Inventory Management Physicochemical Characterization

Aryl Substituent Differentiates Synthetic Utility: p‑Tolyl vs. Phenyl and 4‑Methoxyphenyl Analogs in Cross‑Coupling Reactions

The 3‑(p‑tolyl) substituent provides a distinct steric and electronic environment compared to the 3‑phenyl or 3‑(4‑methoxyphenyl) congeners. In the closely analogous OLED material synthesis reported by Park et al., 5‑bromo‑3‑phenylbenzo[c]isoxazole (not the p‑tolyl variant) was used as the coupling partner with diphenylamine to prepare diarylamino‑substituted oligoquinolines for organic light‑emitting diodes [1]. The p‑tolyl analog, with its electron‑donating methyl group, is expected to alter the electronic properties of the resulting oligoquinoline emissive layer compared to the phenyl analog. The Hammett σₚ value for the p‑methyl substituent (−0.17) versus hydrogen (0.00) or p‑methoxy (−0.27) provides a quantitative framework for predicting the electronic tuning achievable with each building block. Furthermore, the bromine at the 5‑position serves as the critical leaving group for Pd‑catalyzed cross‑coupling, and its bond dissociation energy (C–Br ~285 kJ mol⁻¹) is lower than that of the corresponding C–Cl bond (~350 kJ mol⁻¹), facilitating oxidative addition under milder conditions [2].

Synthetic Chemistry Cross‑Coupling OLED Materials

Purity and QC Documentation Availability Reduces Procurement Risk: 5‑Br‑p‑tolyl vs. Less‑Characterized Analogs

Several commercial suppliers offer 5‑bromo‑3‑(p‑tolyl)benzo[c]isoxazole at purities of 95 %, 97 %, and ≥ 98 % with accompanying batch‑specific QC data (NMR, HPLC, GC) . The 5‑iodo analog (CAS 384796‑44‑5), in contrast, is listed by fewer vendors, often at unspecified purity levels, making it harder for procurement officers to qualify suppliers and ensure lot‑to‑lot reproducibility . For regulated or semi‑regulated research environments, the availability of documented purity and QC data is a critical differentiator, as it directly supports experimental reproducibility and reduces the risk of failed reactions due to uncharacterized impurities.

Quality Control Reproducibility Supplier Qualification

Predicted logP Guides Solubility‑Based Selection: 5‑Br‑p‑tolyl vs. Unsubstituted Benzisoxazole Core

The predicted logP (partition coefficient) for 5‑bromo‑3‑(p‑tolyl)benzo[c]isoxazole, computed from its structure, falls in the range of 3.8–4.5 (estimated by fragment‑based methods). This is substantially higher than the logP of the unsubstituted benzo[c]isoxazole core (~1.8), primarily driven by the bromine atom and the 4‑methylphenyl group [1]. In drug discovery triage, a logP above 3.5 generally indicates poor aqueous solubility, which influences the choice of solvent system for biological assays and may preclude certain high‑throughput screening formats. Compared to the 5‑bromo‑3‑phenyl analog (predicted logP ~3.5), the additional methyl group adds approximately +0.3 to +0.5 logP units, consistent with the Hansch π value for a methyl substituent (+0.56) [2].

Drug Discovery ADME Prediction Solubility Triage

Evidence‑Backed Procurement Scenarios for 5‑Bromo‑3‑(p‑tolyl)benzo[c]isoxazole (CAS 385386‑97‑0)


Suzuki–Miyaura or Buchwald–Hartwig Building Block for OLED and Organic Electronics R&D

The 5‑bromo substituent is a proven leaving group in Pd‑catalyzed cross‑coupling reactions, as demonstrated for the closely related 5‑bromo‑3‑phenylbenzo[c]isoxazole in the synthesis of diarylamino‑substituted oligoquinolines for OLED emitters [1]. The p‑tolyl analog provides an additional handle for tuning the electronic properties of the resulting conjugated materials through the electron‑donating methyl group (σₚ = −0.17) [2]. Research groups developing new emissive layers or charge‑transport materials can procure this compound as a key monomer building block, leveraging the lower C–Br bond dissociation energy (~285 kJ mol⁻¹) for faster oxidative addition under mild coupling conditions [2].

Medicinal Chemistry Hit‑to‑Lead Exploration Requiring 3‑Aryl‑5‑bromo‑benzisoxazole Scaffolds

The 3‑aryl‑5‑bromo‑benzo[c]isoxazole scaffold occupies a well‑populated region of kinase inhibitor chemical space, with multiple patents describing benzisoxazole‑based inhibitors of GSK‑3, JAK, and protein tyrosine kinases [1][2]. The bromine atom at the 5‑position serves as a synthetic diversification point for parallel library synthesis, while the p‑tolyl group at the 3‑position provides a hydrophobic aromatic moiety with a measurable contribution to lipophilicity (estimated contribution to logP: +0.56 from the methyl group alone) [3]. Medicinal chemistry groups conducting structure‑activity relationship (SAR) studies can procure this intermediate for systematic exploration of the 5‑position via cross‑coupling while holding the 3‑(p‑tolyl) pharmacophore constant.

Physicochemical Reference Standard for Method Development and Validation

With documented purity specifications (97 % – ≥ 98 %) and available batch‑specific QC data (NMR, HPLC, GC) from multiple suppliers [1][2], this compound is suitable for use as a retention‑time or mass‑accuracy reference standard in analytical method development. Its predicted logP (3.8–4.5) and boiling point (421.8 °C) make it a useful test analyte for reverse‑phase HPLC and GC‑MS methods targeting moderately lipophilic, thermally stable small molecules. Procurement for this purpose is supported by the compound's multi‑vendor availability, which reduces single‑source dependency and ensures continuity in validated methods.

Diversity‑Oriented Synthesis Libraries for Fragment‑Based or Phenotypic Screening

The compound's combination of a bromine (a universal coupling handle), a biaryl‑like benzisoxazole core, and a tolyl substituent makes it a strategic intermediate for diversity‑oriented synthesis (DOS) efforts. By varying the coupling partner at the 5‑position, a single procurement of this intermediate can yield dozens of final compounds for screening. The predicted molecular weight (288.14 g mol⁻¹) and physicochemical properties place the compound within lead‑like chemical space (MW < 350, clogP < 4.5), making it suitable as a core scaffold for fragment growth or library enumeration strategies aimed at hit identification [1].

Quote Request

Request a Quote for 5-Bromo-3-(p-tolyl)benzo[c]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.